molecular formula C19H16O2 B13906862 3-(4-Hydroxynaphthalen-1-yl)-1-phenylpropan-1-one

3-(4-Hydroxynaphthalen-1-yl)-1-phenylpropan-1-one

Katalognummer: B13906862
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: LMPNYKWOEJVKKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Hydroxynaphthalen-1-yl)-1-phenylpropan-1-one is an organic compound that features a naphthalene ring substituted with a hydroxyl group and a phenylpropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxynaphthalen-1-yl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the condensation of β-naphthol with an appropriate aldehyde and a ketone under acidic or basic conditions. For example, the reaction of β-naphthol with benzaldehyde and acetone in the presence of a catalyst such as ammonium acetate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxynaphthalen-1-yl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Hydroxynaphthalen-1-yl)-1-phenylpropan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxynaphthalen-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Hydroxynaphthalen-1-yl)-1-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C19H16O2

Molekulargewicht

276.3 g/mol

IUPAC-Name

3-(4-hydroxynaphthalen-1-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C19H16O2/c20-18(15-6-2-1-3-7-15)12-10-14-11-13-19(21)17-9-5-4-8-16(14)17/h1-9,11,13,21H,10,12H2

InChI-Schlüssel

LMPNYKWOEJVKKV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C3=CC=CC=C23)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.